molecular formula C7H13NO3 B3042330 N-Acetyl-D-Norvaline CAS No. 57357-56-9

N-Acetyl-D-Norvaline

Cat. No.: B3042330
CAS No.: 57357-56-9
M. Wt: 159.18 g/mol
InChI Key: BSYFPUSAWVWWDG-ZCFIWIBFSA-N
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Description

N-Acetyl-D-Norvaline: is a derivative of the amino acid norvaline. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. The compound has the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is often used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: One common method for synthesizing N-Acetyl-D-Norvaline involves the acylation of D-Norvaline with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst.

    Enzymatic Synthesis: Another method involves the use of enzymes to catalyze the acetylation of D-Norvaline.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the methods mentioned above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products:

Scientific Research Applications

Chemistry: N-Acetyl-D-Norvaline is used in peptide synthesis as a building block for creating peptides and proteins with specific properties. It is also used in the study of enzyme mechanisms and protein interactions .

Biology: In biological research, this compound is used to study the role of non-proteinogenic amino acids in cellular processes. It is also used in the development of novel antibiotics and other bioactive compounds .

Medicine: It is being studied for its ability to modulate enzyme activity and protein function .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-Acetyl-D-Norvaline is unique due to its specific stereochemistry, which gives it distinct properties and biological activities compared to its L-isomer and other acetylated amino acids.

Properties

IUPAC Name

(2R)-2-acetamidopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFPUSAWVWWDG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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